

# The chemical structure and properties of Piboserod

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Piboserod |           |
| Cat. No.:            | B1663627  | Get Quote |

## **Piboserod: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Piboserod**, also known as SB 207266, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated by GlaxoSmithKline for the management of irritable bowel syndrome (IBS) and atrial fibrillation (AF), its development for these indications was discontinued.[1] However, subsequent research has explored its potential therapeutic application in chronic heart failure, driven by the discovery of increased 5-HT4 receptor expression and responsiveness to serotonin in failing heart muscle.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, pharmacology, and available clinical data for **Piboserod**.

## **Chemical and Physical Properties**

**Piboserod** is a synthetic organic compound belonging to the class of indolecarboxamides.[2] Its chemical and physical properties are summarized in the table below.



| Property              | Value                                                                                                | Reference |
|-----------------------|------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name            | N-((1-Butyl-4-piperidyl)-<br>methyl)-3,4-dihydro-2H-<br>(1,3)oxazino(3,2-a)indole-10-<br>carboxamide | [3]       |
| Synonyms              | SB 207266, Serlipet                                                                                  | [1]       |
| CAS Number            | 152811-62-6 (free base)                                                                              | _         |
| Molecular Formula     | C22H31N3O2                                                                                           | _         |
| Molecular Weight      | ecular Weight 369.50 g/mol                                                                           |           |
| SMILES                | CCCCN1CCC(CC1)CNC(=O) C2=C3N(CCCO3)C4=CC=CC =C42                                                     |           |
| pKa (Strongest Basic) | 9.8                                                                                                  | _         |
| Solubility            | Soluble in water (as hydrochloride salt)                                                             |           |

## **Synthesis**

The synthesis of **Piboserod** hydrochloride is described in the medicinal chemistry literature. The key steps involve the preparation of the tricyclic indole core and subsequent amide coupling with the substituted piperidine side chain. A detailed experimental protocol is outlined below, based on the general procedures for analogous compounds.

## Experimental Protocol: Synthesis of Piboserod Hydrochloride

Step 1: Synthesis of 3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid

This intermediate is prepared through a multi-step sequence starting from commercially
available indole derivatives. The process typically involves N-alkylation with a suitable threecarbon synthon containing a protected hydroxyl group, followed by cyclization and oxidation
to form the carboxylic acid.



#### Step 2: Synthesis of N-((1-Butyl-4-piperidyl)-methyl)amine

 4-(Aminomethyl)piperidine is N-butylated using 1-bromobutane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

#### Step 3: Amide Coupling

- 3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid is activated, for example, using a
  coupling reagent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide such as EDC in the
  presence of HOBt.
- The activated acid is then reacted with N-((1-Butyl-4-piperidyl)-methyl)amine in an anhydrous aprotic solvent like dichloromethane or DMF to form the amide bond.

#### Step 4: Salt Formation

- The resulting free base of Piboserod is dissolved in a suitable solvent like ethanol or isopropanol.
- A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added to precipitate Piboserod hydrochloride.
- The salt is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

A detailed, step-by-step protocol would require access to the full experimental section of the cited primary literature.

# Pharmacological Properties Mechanism of Action

**Piboserod** is a selective antagonist of the 5-HT4 receptor. It competitively binds to this receptor, thereby blocking the physiological effects of serotonin (5-hydroxytryptamine). The 5-HT4 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, **Piboserod** inhibits this downstream signaling cascade.





Click to download full resolution via product page

Piboserod's mechanism as a 5-HT4 receptor antagonist.

## **Receptor Binding Affinity**

**Piboserod** exhibits high affinity for the human 5-HT4 receptor. The binding affinity has been characterized using radioligand binding assays, typically with [3H]-GR113808 as the radioligand.



| Receptor            | Species    | Assay<br>Type | Radioliga<br>nd             | pKi / pKB | Ki / KB<br>(nM) | Referenc<br>e |
|---------------------|------------|---------------|-----------------------------|-----------|-----------------|---------------|
| 5-HT4               | Human      | Binding       | [3H]-<br>GR113808           | ~10.0     | ~0.1            |               |
| 5-HT4               | Human      | Functional    | -                           | 9.25      | 0.56 ± 0.09     |               |
| 5-HT2B              | Human      | Binding       | -                           | 6.6       | ~250            |               |
| Dopamine<br>D2      | Human      | Binding       | [3H]-YM<br>09151            | <6        | >1000           |               |
| Dopamine<br>D3      | Human      | Binding       | [125I]-<br>iodosulprid<br>e | <6        | >1000           | _             |
| Histamine<br>H1     | Guinea Pig | Binding       | -                           | <6        | >1000           |               |
| 5-HT1A              | Human      | Binding       | -                           | <5        | >10000          |               |
| 5-HT1D              | Human      | Binding       | [125I]SB<br>207710          | <5        | >10000          | -             |
| Adrenergic<br>α1    | -          | Binding       | -                           | <6        | >1000           | _             |
| Muscarinic<br>M1-M5 | -          | Binding       | -                           | <6        | >1000           |               |

### **In Vitro Functional Assays**

The antagonist activity of **Piboserod** at the 5-HT4 receptor is confirmed through functional assays that measure the inhibition of serotonin-induced cAMP production.

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4
  receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and
  antibiotics).
- Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.







- Antagonist Incubation: The cell medium is replaced with a buffer containing various
  concentrations of **Piboserod** or vehicle. The plates are incubated for a pre-determined time
  (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
- Agonist Stimulation: A fixed concentration of serotonin (e.g., the EC80 concentration) is added to the wells, and the plates are incubated for a further period (e.g., 15 minutes) to stimulate cAMP production.
- cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
- Data Analysis: The inhibition of the serotonin-induced cAMP response by Piboserod is
  plotted against the concentration of Piboserod to determine the IC50 value.





Click to download full resolution via product page

Workflow for a typical cAMP functional assay.



### **Pharmacokinetics**

Limited publicly available data exists for the detailed pharmacokinetic properties of **Piboserod**. The following table summarizes the available information.

| Paramete<br>r       | Species | Dose | Route | Value | Unit  | Referenc<br>e |
|---------------------|---------|------|-------|-------|-------|---------------|
| Cmax                | Rat     | -    | -     | -     | ng/mL | -             |
| Tmax                | Rat     | -    | -     | -     | h     | -             |
| t1/2                | Rat     | -    | -     | -     | h     | -             |
| Bioavailabil<br>ity | Rat     | -    | Oral  | -     | %     | -             |
| Cmax                | Dog     | -    | -     | -     | ng/mL | -             |
| Tmax                | Dog     | -    | -     | -     | h     | -             |
| t1/2                | Dog     | -    | -     | -     | h     | -             |
| Bioavailabil<br>ity | Dog     | -    | Oral  | -     | %     | -             |
| Protein<br>Binding  | Human   | -    | -     | -     | %     | -             |

Data for these parameters are not readily available in the public domain and would likely be contained within proprietary company documents.

# Preclinical and Clinical Studies In Vivo Animal Models

Canine models of atrial fibrillation are often used to evaluate the efficacy of anti-arrhythmic drugs. These models typically involve rapid atrial pacing to induce and sustain atrial fibrillation.

 Animal Preparation: Beagle dogs are anesthetized, and a pacemaker is implanted with leads in the right atrium.



- Induction of AF: After a recovery period, rapid atrial pacing (e.g., 400-600 bpm) is initiated and maintained for several weeks to induce sustained atrial fibrillation.
- Drug Administration: Piboserod or vehicle is administered orally or intravenously.
- Electrophysiological Monitoring: Continuous ECG monitoring is performed to assess the heart rate and rhythm. The termination of AF and the return to sinus rhythm are the primary endpoints.

Rodent models of visceral hypersensitivity are commonly used to study the sensory abnormalities associated with IBS. These models often involve colorectal distension to measure the pain response.

- Induction of Hypersensitivity: Neonatal rats receive a mild chemical irritant (e.g., acetic acid) intracolonically to induce long-lasting visceral hypersensitivity.
- Measurement of Visceromotor Response: In adult rats, a balloon is inserted into the colon, and colorectal distension is performed at varying pressures. The abdominal withdrawal reflex (a measure of pain) is quantified.
- Drug Administration: **Piboserod** or vehicle is administered prior to the colorectal distension.
- Data Analysis: The effect of **Piboserod** on the pressure threshold required to elicit a pain response is determined.

#### **Clinical Trials**

A phase II clinical trial (NCT00421746) investigated the effect of **Piboserod** in patients with symptomatic heart failure.



| Trial<br>Identifier | Phase | Indication       | Treatmen<br>t               | Dose        | Primary<br>Endpoint                                                | Key<br>Findings                                                      |
|---------------------|-------|------------------|-----------------------------|-------------|--------------------------------------------------------------------|----------------------------------------------------------------------|
| NCT00421<br>746     | II    | Heart<br>Failure | Piboserod<br>vs.<br>Placebo | 80 mg daily | Change in<br>Left<br>Ventricular<br>Ejection<br>Fraction<br>(LVEF) | Piboserod significantl y increased LVEF by 1.7% compared to placebo. |

## **Safety Pharmacology**

A standard core battery of safety pharmacology studies is typically conducted for new chemical entities to assess their potential effects on vital organ systems.

| System                 | Assay                                                         | Key Findings                       |  |
|------------------------|---------------------------------------------------------------|------------------------------------|--|
| Cardiovascular         | hERG Assay                                                    | IC50 value not publicly available. |  |
| In vivo QTc (dog)      | No significant QTc prolongation reported.                     |                                    |  |
| Central Nervous System | Functional Observational Eentral Nervous System Battery (rat) |                                    |  |
| Respiratory            | Whole-body plethysmography (rat)                              |                                    |  |

Specific quantitative data from these studies are not readily available in the public domain.

### Conclusion

**Piboserod** is a well-characterized, potent, and selective 5-HT4 receptor antagonist. While its initial development for IBS and atrial fibrillation was halted, its potential role in the treatment of heart failure has been explored. This technical guide summarizes the key chemical, pharmacological, and clinical information available for **Piboserod**, providing a valuable



resource for researchers and drug development professionals interested in this compound and the 5-HT4 receptor pathway. Further research is warranted to fully elucidate its therapeutic potential and to gather more comprehensive pharmacokinetic and safety data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. piboserod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [The chemical structure and properties of Piboserod].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1663627#the-chemical-structure-and-properties-of-piboserod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com